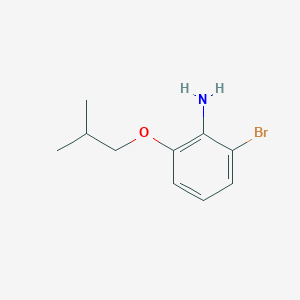
2-Bromo-6-(2-methylpropoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(2-methylpropoxy)aniline is an organic compound with the molecular formula C10H14BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position and a 2-methylpropoxy group at the 6-position. This compound is of interest in various fields of chemical research and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2-methylpropoxy)aniline typically involves the bromination of 6-(2-methylpropoxy)aniline. One common method is the reaction of 6-(2-methylpropoxy)aniline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(2-methylpropoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the aniline group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Nitro or nitroso derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
2-Bromo-6-(2-methylpropoxy)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(2-methylpropoxy)aniline depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reagents and conditions used. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the context of its use in research or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylaniline: Similar structure but with a methyl group instead of a 2-methylpropoxy group.
2-Bromoaniline: Lacks the 6-position substituent, making it less sterically hindered.
2-Bromo-4,6-dichloroaniline: Contains additional chlorine substituents, altering its reactivity and properties.
Uniqueness
2-Bromo-6-(2-methylpropoxy)aniline is unique due to the presence of both a bromine atom and a bulky 2-methylpropoxy group. This combination of substituents influences its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. Its unique structure also allows for specific interactions in biological systems, potentially leading to distinct biological activities.
Propiedades
Fórmula molecular |
C10H14BrNO |
|---|---|
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
2-bromo-6-(2-methylpropoxy)aniline |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-9-5-3-4-8(11)10(9)12/h3-5,7H,6,12H2,1-2H3 |
Clave InChI |
QCODYNRZDCKNIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C(=CC=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13315544.png)
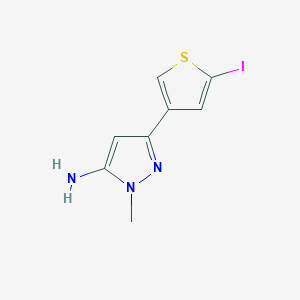
![{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol](/img/structure/B13315557.png)

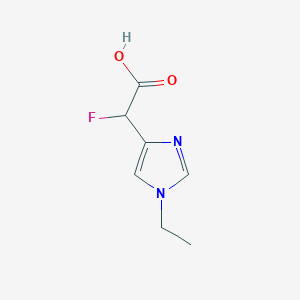
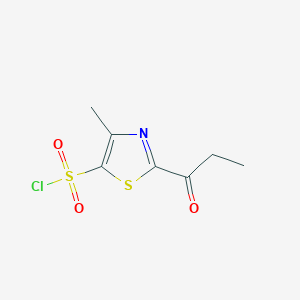
amine](/img/structure/B13315585.png)
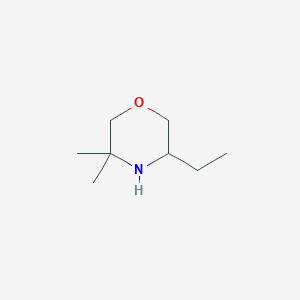
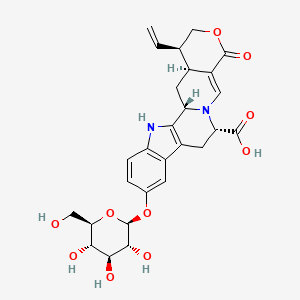
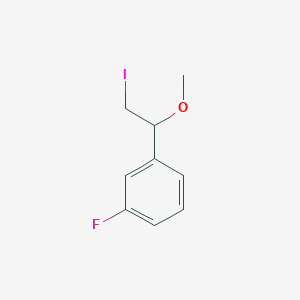

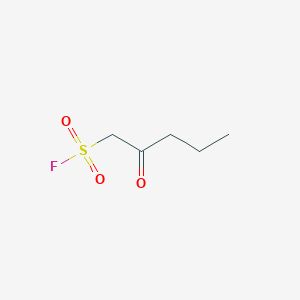
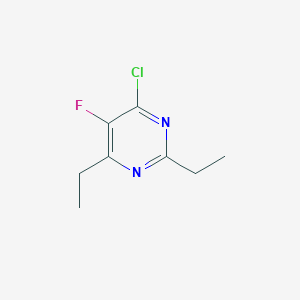
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13315630.png)
